molecular formula C14H19BrO B13195508 (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene

(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene

Cat. No.: B13195508
M. Wt: 283.20 g/mol
InChI Key: NZAQXDZOUHPYGD-UHFFFAOYSA-N
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Description

(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene: is an organic compound characterized by a bromomethyl group attached to a cyclopentyl ring, which is further connected to a benzene ring through a methoxy methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene typically involves the bromination of a cyclopentylmethanol derivative followed by a nucleophilic substitution reaction with a benzyl alcohol derivative. The reaction conditions often require the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under basic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, or other proteins, thereby influencing various biological pathways.

Comparison with Similar Compounds

  • (([1-(Chloromethyl)cyclopentyl]methoxy)methyl)benzene
  • (([1-(Iodomethyl)cyclopentyl]methoxy)methyl)benzene
  • (([1-(Hydroxymethyl)cyclopentyl]methoxy)methyl)benzene

Comparison:

  • (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro or iodo counterparts.
  • The hydroxymethyl derivative is less reactive in substitution reactions but can participate in hydrogen bonding, affecting its physical properties and interactions.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

[1-(bromomethyl)cyclopentyl]methoxymethylbenzene

InChI

InChI=1S/C14H19BrO/c15-11-14(8-4-5-9-14)12-16-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2

InChI Key

NZAQXDZOUHPYGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(COCC2=CC=CC=C2)CBr

Origin of Product

United States

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